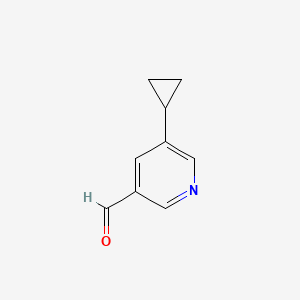![molecular formula C15H14O2 B596733 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol CAS No. 143212-74-2](/img/structure/B596733.png)
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is also known by other names such as 2-(3-methoxystyryl)phenol and 2-Hydroxy-3’-methoxystilbene . This compound is characterized by the presence of a phenol group and a methoxyphenyl group connected through an ethenyl linkage.
Preparation Methods
The synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol can be achieved through various methods. One common synthetic route involves the condensation of m-methoxyl chlorobenzene with triethyl phosphite, followed by further condensation with o-phenylmethoxyl benzaldehyde. The product is then subjected to hydrogenation to alkylate the double bond, resulting in the formation of this compound . Another method involves the use of salicylaldehyde as a starting material, which undergoes benzyl protection, deoxidization, and cl-substitution to form 2-benzyloxy-benzyl chloride. This intermediate is then converted to 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene through the Witting-Hommer reaction, followed by catalytic hydrogenation to yield the final product .
Chemical Reactions Analysis
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts for reduction and electrophilic reagents for substitution reactions. For example, the compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group, facilitating the substitution of electrophiles on the aromatic ring . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol has several scientific research applications across various fields. In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology, it has been studied for its potential antioxidant properties due to the presence of the phenol group. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, in the industry, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and electron donation, which may contribute to its antioxidant properties. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol can be compared with other phenolic compounds, such as 2-(3-methoxyphenethyl)phenol and 2-(4-methoxyphenyl)ethanol. These compounds share similar structural features, including the presence of a phenol group and a methoxyphenyl group. the unique ethenyl linkage in this compound distinguishes it from these similar compounds, potentially leading to different chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADNPRLDAEDMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
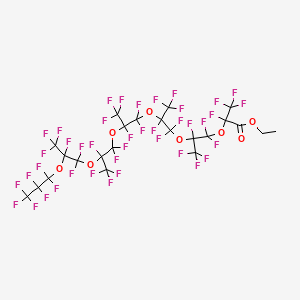
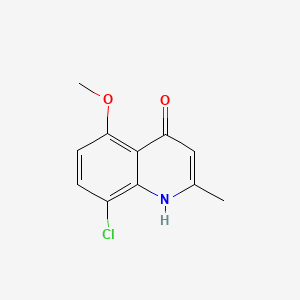
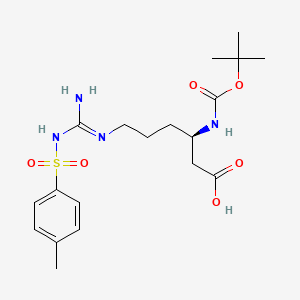



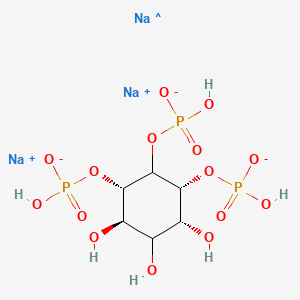

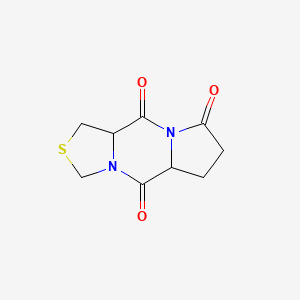
![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

